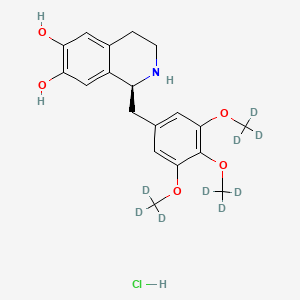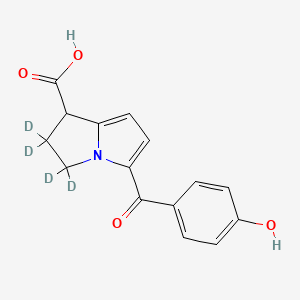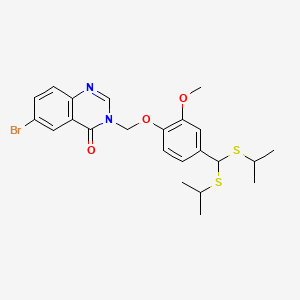
HIF-1alpha-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIF-1alpha-IN-2 is a compound that acts as an inhibitor of hypoxia-inducible factor-1alpha (HIF-1alpha). Hypoxia-inducible factor-1alpha is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIF-1alpha-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of reactions such as condensation, cyclization, and coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and implementation of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
HIF-1alpha-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
HIF-1alpha-IN-2 has a wide range of scientific research applications, including:
Angiogenesis Studies: The compound is used to investigate the mechanisms of angiogenesis and the role of hypoxia-inducible factor-1alpha in promoting the formation of new blood vessels.
Metabolic Research: This compound is employed to study the metabolic adaptations of cells to hypoxia and the regulation of metabolic pathways by hypoxia-inducible factor-1alpha.
Mecanismo De Acción
HIF-1alpha-IN-2 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1alpha. Hypoxia-inducible factor-1alpha is a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting hypoxia-inducible factor-1alpha, this compound disrupts the hypoxia signaling pathway, leading to reduced expression of hypoxia-responsive genes. This inhibition can affect various cellular processes, including angiogenesis, metabolism, and cell survival .
Comparación Con Compuestos Similares
HIF-1alpha-IN-2 can be compared with other hypoxia-inducible factor-1alpha inhibitors, such as:
HIF-1alpha-IN-1: Another inhibitor of hypoxia-inducible factor-1alpha with a different chemical structure and potency.
HIF-1alpha-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
HIF-2alpha-IN-1: An inhibitor targeting hypoxia-inducible factor-2alpha, which has overlapping but distinct functions compared to hypoxia-inducible factor-1alpha
This compound is unique in its specific chemical structure and its ability to selectively inhibit hypoxia-inducible factor-1alpha, making it a valuable tool for studying hypoxia-related processes and developing therapeutic strategies .
Propiedades
Fórmula molecular |
C21H19N3OS |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-19(18-8-7-17(25-3)11-20(18)22-13)24-16-6-4-5-15(10-16)21-12-26-14(2)23-21/h4-12H,1-3H3,(H,22,24) |
Clave InChI |
ILYYBJSTMKDZND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


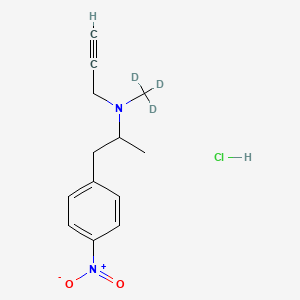

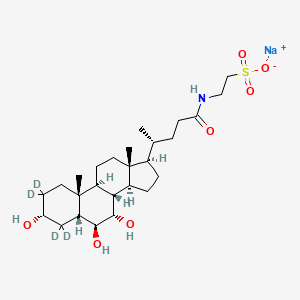
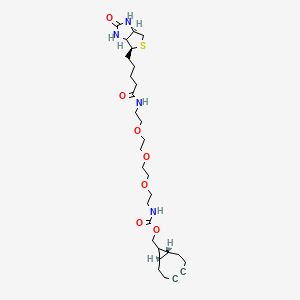
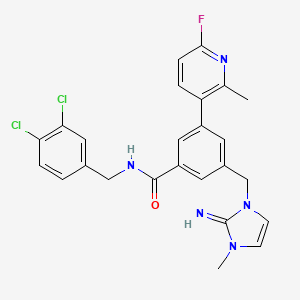
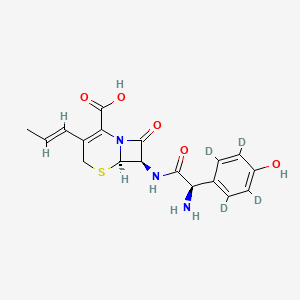
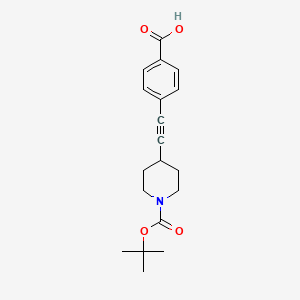
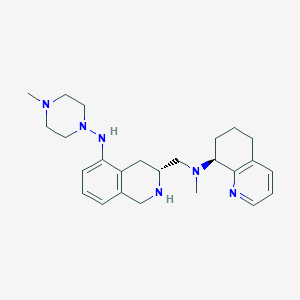
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
